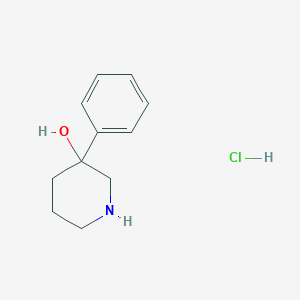

3-Phenyl-3-piperidinol HCl

Description

Historical Context of Piperidinol Derivatives in Medicinal Chemistry

The exploration of piperidinol derivatives in medicinal chemistry has a rich history, initially driven by the quest for potent analgesics. Early research in this area focused on modifying the structure of known opioid compounds, leading to the discovery that the piperidine (B6355638) nucleus is a key pharmacophore for analgesic activity. Over the decades, the scope of research expanded significantly, with piperidinol-containing compounds being investigated for their effects on the central nervous system (CNS), including their potential as antipsychotics, antidepressants, and agents for treating neurodegenerative diseases. This historical progression has laid a strong foundation for the continued investigation of novel piperidinol analogues.

Significance of the 3-Hydroxypiperidine Core in Bioactive Molecules

The 3-hydroxypiperidine core is a recurring structural motif in a diverse range of bioactive molecules and pharmaceuticals. Its significance lies in its ability to serve as a versatile chiral building block for the synthesis of complex molecular architectures. The hydroxyl group at the 3-position can act as a key hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets such as receptors and enzymes. Furthermore, its stereochemistry plays a critical role in determining the pharmacological profile and potency of the molecule. The 3-hydroxypiperidine moiety is found in drugs targeting a variety of conditions, underscoring its broad therapeutic potential.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVASVBNMGKOUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105558-52-9 | |

| Record name | 3-phenylpiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Phenyl 3 Piperidinol Hcl and Its Analogues

Established Synthetic Pathways for the 3-Phenyl-3-piperidinol HCl Scaffold

The construction of the 3-phenyl-3-piperidinol hydrochloride scaffold involves several key synthetic transformations. These include the formation of the piperidine (B6355638) ring, the introduction of the phenyl and hydroxyl groups at the 3-position, and the final salt formation.

Formation of the Piperidine Ring System

One common approach is the catalytic hydrogenation of pyridine (B92270) derivatives . organic-chemistry.org This method can be achieved using various catalysts, such as nickel or rhodium, under hydrogen pressure. mdpi.comorganic-chemistry.org For instance, the hydrogenation of pyridine using a molybdenum disulfide catalyst provides a foundational method for producing piperidine derivatives.

Another significant strategy involves intramolecular cyclization reactions . These reactions can be facilitated through several mechanisms:

Reductive Amination: Cyclization of amino ketones or amino aldehydes can form the piperidine ring. vulcanchem.com

Intramolecular aza-Michael Reactions: This approach involves the cyclization of N-tethered alkenes. mdpi.com

Ring-Closing Metathesis (RCM): This powerful technique utilizes specific catalysts to form the cyclic structure from a diene precursor. niscpr.res.in

Cyclodehydration of Amino Alcohols: This method can be driven by reagents like triphenylphosphine (B44618) and iodine (Appel conditions) or triethylphosphite. beilstein-journals.org

The choice of method often depends on the desired substitution pattern and the available starting materials. For example, a multi-step synthesis starting from L-glutamic acid has been described, involving esterification, Boc-protection, reduction to a diol, tosylation, and subsequent cyclization with an amine to form the piperidine ring. niscpr.res.in

Introduction of Phenyl and Hydroxyl Moieties at Position 3

With the piperidine ring established, the next crucial step is the introduction of the phenyl and hydroxyl groups at the C-3 position. A prevalent strategy involves the use of a piperidin-3-one (B1582230) intermediate.

The phenyl group is typically introduced via a Grignard reaction . In this reaction, a phenylmagnesium halide (e.g., phenylmagnesium bromide) is reacted with the N-protected 3-piperidone. This nucleophilic addition to the carbonyl group results in the formation of a tertiary alcohol, simultaneously introducing the phenyl group and creating the hydroxyl moiety at the 3-position, yielding an N-protected 3-hydroxy-3-phenylpiperidine. google.com

Alternatively, if starting with a precursor that already contains a phenyl group, the hydroxyl group can be introduced through the reduction of a ketone . For example, the reduction of a 3-keto group in a piperidine ring can be achieved using reducing agents like L-selectride to yield the corresponding 3-piperidinol. ru.nl The stereochemical outcome of this reduction is often dependent on the reducing agent and the steric environment of the ketone.

Another approach involves the elimination of the hydroxyl group from a 3-hydroxy-3-phenylpiperidine to form an enamine intermediate, which is then hydrogenated to yield the 3-phenylpiperidine. This method can be useful for controlling the stereochemistry at the C-3 position. google.com

Formation of Hydrochloride Salts in Piperidinol Synthesis

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is a common practice in pharmaceutical chemistry to enhance the stability, crystallinity, and water solubility of amine-containing compounds. nih.gov

The process typically involves treating the free base of the piperidinol derivative with hydrogen chloride. This can be accomplished by bubbling hydrogen chloride gas through a solution of the compound in an appropriate organic solvent, such as diethyl ether or ethanol. vulcanchem.com Alternatively, a solution of hydrochloric acid can be added to the free base solution, leading to the precipitation of the hydrochloride salt. vulcanchem.com The resulting salt is then isolated, often through filtration.

Stereoselective Synthesis of this compound Diastereomers

The C-2 and C-3 positions of the piperidine ring in 2-substituted-3-hydroxypiperidines are stereocenters, leading to the possibility of different diastereomers (cis and trans). The control of this stereochemistry is a critical aspect of the synthesis, as different diastereomers can exhibit distinct biological activities. beilstein-journals.org

Development of Chiral Building Blocks

A key strategy for achieving stereoselectivity is the use of chiral building blocks. These are enantiomerically pure starting materials that guide the stereochemical outcome of subsequent reactions.

L-glutamic acid is a versatile chiral starting material for the synthesis of chiral piperidine derivatives. niscpr.res.inresearchgate.net Through a series of chemical transformations, it can be converted into chiral piperidinol synthons. researchgate.net Another approach utilizes chiral N-sulfinyl imines, where the addition of a lithium enolate followed by diastereoselective reduction can control the configuration of the resulting 1,3-amino alcohol derivatives. beilstein-journals.org

The development of chiral building blocks from achiral materials is also a significant area of research. Asymmetric hydrogenation and asymmetric epoxidation using chiral metal catalysts are powerful techniques for creating chiral intermediates. nih.gov For instance, chiral piperidinol frameworks can be constructed from 2-piperidone (B129406) type intermediates, which have been used in the synthesis of various alkaloids.

Control of Diastereoselectivity in Piperidinol Synthesis

Controlling the relative stereochemistry between the C-2 and C-3 positions is essential for obtaining the desired diastereomer of 3-phenyl-3-piperidinol. Several methods have been developed to achieve this.

Diastereoselective Reduction: The reduction of a 2-substituted-3-oxopiperidine is a common step where diastereoselectivity can be controlled. The choice of reducing agent plays a crucial role. For example, L-Selectride has been shown to stereoselectively reduce a piperidinone to the corresponding axial piperidinol. ru.nl The stereochemical outcome is often rationalized by the Cram chelation-controlled model, where the reducing agent attacks from the less sterically hindered face. mdpi.com

Substrate-Controlled Synthesis: The existing stereochemistry in a chiral substrate can direct the stereochemical outcome of subsequent reactions. For instance, a stereodivergent synthesis of cis- and trans-2-substituted 3-hydroxypiperidines has been developed where the stereoselectivity is controlled during the cyclization of an amino alcohol. beilstein-journals.org

Catalyst-Controlled Synthesis: Chiral catalysts can be employed to induce stereoselectivity. For example, iridium-catalyzed allylic amination has been used to prepare N-protected allylamines, which are key intermediates in the stereoselective synthesis of 3-hydroxypiperidines. researchgate.net

A summary of different synthetic approaches and their resulting diastereoselectivity is presented in the table below.

| Starting Material/Method | Key Transformation(s) | Diastereoselectivity | Reference(s) |

| Chiral Amino Alcohols | Cyclodehydration (Appel or P(OEt)3) | High dr for both cis and trans isomers | beilstein-journals.org |

| N-protected 3-piperidone | Grignard reaction, reduction | Dependent on reagents and conditions | google.comru.nl |

| L-glutamic acid | Multi-step synthesis including cyclization | Enantiomerically pure products | niscpr.res.inresearchgate.net |

| N-sulfinyl imines | Enolate addition, diastereoselective reduction | Controlled configuration of 1,3-amino alcohols | beilstein-journals.org |

| 2-substituted-3-oxopiperidine | Diastereoselective reduction (e.g., L-Selectride) | High for axial alcohol | ru.nl |

| N-protected allylamines | Iridium-catalyzed allylic amination, cyclization | Enantio- and diastereoselective | researchgate.net |

Novel Synthetic Strategies for Advanced this compound Derivatives

The development of novel synthetic routes allows for the creation of complex and diverse derivatives of 3-phenyl-3-piperidinol, expanding their chemical space and potential applications.

Ring expansion reactions provide an elegant method for synthesizing substituted piperidines from smaller ring systems, often with high stereocontrol. A prominent strategy involves the ring expansion of prolinol derivatives. thieme-connect.de This approach can efficiently produce 2-phenylpiperidin-3-ol derivatives and 3-hydroxypipecolic acids. thieme-connect.de The key step is often the transformation of a prolinol into an aziridinium (B1262131) intermediate, which then undergoes nucleophilic attack to yield the six-membered piperidine ring. researchgate.net For instance, a stereospecific synthesis of (+)-CP-99,994 was achieved through a ring-expansion rearrangement where a threo-fused mono-substituted prolinol was converted to a 2,3-disubstituted piperidine with a cis-relationship, preserving the enantiomeric excess. researchgate.net

Similarly, asymmetric lithiation-trapping-ring expansion via an aziridinium ion has been used to synthesize piperidine alcohols from N-Boc pyrrolidine. researchgate.net Intramolecular cyclization is another powerful tool. nih.gov Various methods, including metal-catalyzed cyclization and radical-mediated cyclization, have been developed to form the piperidine ring. nih.govmdpi.com For example, palladium-catalyzed reactions have been employed for the enantioselective cyclization of alkenes to form substituted piperidines. nih.govmdpi.com A catalytic, highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine was developed using an intramolecular epoxide opening followed by ring expansion. researchgate.net

The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org This three-component condensation between an aldehyde (like formaldehyde), an amine, and a ketone (such as acetophenone) yields a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgnih.gov

In the context of piperidinol synthesis, the Mannich reaction can lead to various cyclized products. When primary amines are used, the reaction with acetophenones can afford not only mono- or bis-Mannich bases but also 4-piperidinol derivatives through intramolecular cyclization. nih.gov For example, the aminomethylation of acetophenones with phenethylamine (B48288) as the amine source can lead to the corresponding 4-piperidinols under specific reaction conditions. nih.govmdpi.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the ketone. wikipedia.org The resulting Mannich base can undergo a second intramolecular Michael/Mannich cascade to form the piperidine ring. mdpi.com This methodology has been used to synthesize a broad range of substituted piperidinols, sometimes through a one-pot, pseudo-five-component reaction. nih.govmdpi.com

Research has demonstrated the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides via Mannich reactions, where in some cases, cyclization to a 4-piperidinol derivative was observed as a side product. mdpi.com For instance, the reaction with acetophenone (B1666503) and phenethylamine hydrochloride yielded not only the expected Mannich base but also 1-phenethyl-3-benzoyl-4-phenyl-4-piperidinol. mdpi.com This highlights the utility of the Mannich reaction in accessing complex piperidine structures.

Table 1: Examples of Mannich Reaction Products and Cyclization

| Ketone Component | Amine Component | Key Product(s) | Research Finding | Citation(s) |

|---|---|---|---|---|

| Acetophenones | Methylamine | bis-Mannich bases, 4-Piperidinols | Afforded both linear bis-Mannich bases and cyclized piperidinol products. | nih.gov |

| Acetophenones | Phenethylamine | mono-Mannich bases, 4-Piperidinols | Reaction conditions can be controlled to favor either the mono-Mannich base or the cyclized piperidinol. | nih.govmdpi.com |

| Acetophenone | Phenethylamine HCl | 3-Phenethylamino-1-phenyl-1-propanone HCl, 1-Phenethyl-3-benzoyl-4-phenyl-4-piperidinol | Formation of the 4-piperidinol derivative occurs as a cyclized side product. | mdpi.com |

| 2-Acetylthiophene | Phenethylamine HCl | 3-Phenethylamino-1-(2-thienyl)-1-propanone HCl, 1-Phenethyl-3-(2-thienylcarbonyl)-4-(2-thienyl)-4-piperidinol | Cyclization also occurs with heteroaromatic ketones, yielding corresponding piperidinol structures. | mdpi.com |

Chemical Modifications and Structural Diversification of the this compound Scaffold

The functionalization of the 3-phenyl-3-piperidinol core is essential for modulating its properties. Modifications typically target the piperidine nitrogen and the phenyl ring.

N-substitution is a common and effective strategy for diversifying piperidinol derivatives. researchgate.net N-alkylation and N-benzylation are typically achieved by reacting the piperidine nitrogen with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. researchgate.net For example, N-benzylation of a piperidinol can be accomplished using benzyl bromide and a base like potassium carbonate.

A variety of alkylating agents can be employed in nucleophilic substitution reactions to produce a wide range of N-substituted derivatives. researchgate.netscispace.com For instance, a series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives were synthesized through N-alkylation with various agents. researchgate.net Similarly, N-alkylation was a key step in the synthesis of N-butyrophenone prodine-like compounds, where r-3-methyl-4-phenyl-c-4-piperidinol was N-alkylated following resolution of the racemate. nih.gov Microwave-assisted synthesis has also been employed to facilitate N-alkylation, for example, in the preparation of benzofuran-2-carboxamide (B1298429) ligands where a modified Finkelstein halogen-exchange was used to generate a more reactive iodoalkyl intermediate in situ. nih.govnih.gov

Introducing different aromatic and heteroaromatic groups onto the 3-phenyl-3-piperidinol scaffold significantly expands its structural diversity. nih.govnih.gov These substituents can be incorporated at various positions, most commonly on the piperidine nitrogen or as part of the C4-substituent.

One approach involves the N-alkylation of the piperidinol core with a side chain containing an aromatic or heteroaromatic moiety. For example, 4-(4-iodophenyl)-4-hydroxypiperidine was reacted with 4-methoxygramine to yield an N-indolylmethyl substituted piperidinol. nih.gov This strategy has been used to synthesize analogs where the indole (B1671886) ring system was changed to other heteroaromatic systems like benzofuran (B130515) and benzothiophene. nih.gov

Table 2: Examples of Structural Diversification

| Modification Strategy | Reactants | Resulting Moiety | Research Finding | Citation(s) |

|---|---|---|---|---|

| N-Alkylation | 4-(4-iodophenyl)-4-hydroxypiperidine, 4-Methoxygramine | N-((4-methoxy-1H-indol-3-yl)methyl) | Introduction of a substituted indole ring onto the piperidine nitrogen. | nih.gov |

| N-Alkylation | 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, Various alkylating agents | N-Alkyl/Arylalkyl | Synthesis of a library of derivatives with diverse N-substituents. | researchgate.netscispace.com |

| N-Alkylation | 3-methyl-N-phenylbenzofuran-2-carboxamide, 1-(3-chloropropyl)piperidine | N-(3-(piperidin-1-yl)propyl) | Microwave-assisted synthesis with in situ halogen exchange to facilitate N-alkylation. | nih.govnih.gov |

| Claisen–Schmidt Condensation | Mannich bases of phenolic aldehydes/ketones, Heterocyclic ketones/aldehydes | Chalcone analogues with piperidinol moiety | Synthesis of complex structures by combining Mannich bases with other aromatic systems. | nih.gov |

Mechanistic Pharmacological Studies of 3 Phenyl 3 Piperidinol Hcl Analogues

Arylamine N-Acetyltransferase (NAT) Enzyme Inhibition by Piperidinol Analogues

Analogues of 3-Phenyl-3-piperidinol HCl have been identified as potent inhibitors of mycobacterial arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of mycobacteria within macrophages. researchgate.netnih.govmdpi.com The inhibition mechanism is complex, involving a prodrug-like activation that leads to the irreversible inactivation of the enzyme. researchgate.netnih.gov This class of compounds has been recognized for its potential as antimycobacterial agents, with some analogues showing activity against M. tuberculosis at low micromolar concentrations. plos.orgox.ac.ukscispace.com The NAT (B4201923) enzyme is considered an attractive therapeutic target because its inhibition can disrupt the synthesis of the mycobacterial cell wall and prevent the pathogen's intracellular survival. plos.orgox.ac.uknih.gov

The inhibitory action of piperidinol analogues against the NAT enzyme proceeds through a prodrug-like mechanism. researchgate.netnih.govmdpi.com These compounds are not direct inhibitors but require activation to exert their effect. plos.org The proposed activation pathway involves the piperidinol undergoing a β-elimination of the amino group. plos.orgresearchgate.net This elimination reaction results in the formation of a highly reactive intermediate, phenyl vinyl ketone (PVK) or a substituted variant depending on the analogue's structure. researchgate.netnih.govplos.orgresearchgate.net The formation of this reactive Michael acceptor is a critical step in the mechanism of enzyme inactivation. plos.orgresearchgate.net Mass spectrometry studies have confirmed this mechanism; treatment of NAT enzymes with the parent piperidinol compounds or directly with PVK resulted in the same mass addition to the enzyme, corresponding to the PVK fragment. plos.orgresearchgate.net

Following its formation, the reactive phenyl vinyl ketone (PVK) intermediate selectively targets a cysteine residue within the active site of the NAT enzyme. researchgate.netnih.gov The PVK fragment acts as a Michael acceptor and forms a stable, covalent adduct with the thiol group of the catalytic cysteine (Cys70 in M. marinum NAT). plos.orgresearchgate.net This covalent modification is highly specific; structural analysis of the enzyme-inhibitor complex revealed that the adduct forms exclusively with the active site cysteine, with no modification observed at other cysteine residues in the protein. plos.org Mass spectrometry analysis of the enzyme-inhibitor complexes demonstrated an increase in the protein's molecular mass consistent with the addition of the PVK-derived moiety. plos.orgresearchgate.net For example, the addition of a 3-phenyl-3-oxopropyl (POP) moiety results in a mass increase of approximately 132 Da, while a 3-(4-chlorophenyl)-3-oxopropyl moiety adds about 166 Da, confirming the covalent binding event. plos.orgscispace.comresearchgate.net

The inhibition of mycobacterial NAT by piperidinol analogues is characterized by its time-dependent and irreversible nature. ox.ac.uknih.gov The inhibitory effect increases with the duration of incubation of the enzyme with the compound, which is a hallmark of tight-binding or covalent inhibitors. nih.govresearchgate.net The irreversibility of the inhibition was confirmed by experiments showing that the enzyme's activity could not be restored even after extensive dialysis, which would typically remove non-covalently bound inhibitors. researchgate.net

The kinetics of this irreversible inhibition have been analyzed using the Kitz and Wilson model. nih.govresearchgate.net This analysis allows for the determination of the apparent first-order rate constant (k_obs) for the inactivation process. nih.govresearchgate.netresearchgate.net Studies have shown that while higher concentrations of piperidinol inhibitors are needed to inhibit the M. tuberculosis NAT (TBNAT) compared to the M. marinum NAT (MMNAT), the rate of inactivation for TBNAT can be faster. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of Piperidinol Analogues against Mycobacterial NAT Enzymes This table is for illustrative purposes and based on findings from the cited literature. Actual values may vary between specific experiments.

| Compound | Target Enzyme | Inhibition Type | Kinetic Observation | Reference |

|---|---|---|---|---|

| 3-benzoyl-4-phenyl-1-methylpiperidinol | MMNAT, TBNAT | Time-dependent, Irreversible | Potent inhibition observed | plos.org, nih.gov |

The NAT enzymes from Mycobacterium marinum (MMNAT) and Mycobacterium tuberculosis (TBNAT) are frequently used in comparative studies of piperidinol inhibitors. researchgate.net MMNAT is often used as a more stable and soluble model for the TBNAT enzyme. researchgate.net The two enzymes are structurally similar, sharing 74% sequence identity. researchgate.netnih.gov

Despite the high degree of similarity, there are differences in their active site clefts. researchgate.netnih.gov These structural distinctions influence the binding and potency of inhibitors. researchgate.netnih.gov For instance, piperidinol analogues generally exhibit potent inhibition against both enzymes, but higher concentrations are often required to achieve the same level of inhibition for TBNAT compared to MMNAT. nih.govresearchgate.net However, the rate of enzyme inactivation can be faster with TBNAT. researchgate.net These differences are crucial for understanding the structure-activity relationships, particularly the importance of substitutions, such as halides, on the piperidinol benzene (B151609) ring, and for designing inhibitors with improved specificity and potency against the pathogenic M. tuberculosis enzyme. researchgate.netnih.gov In contrast, the NAT enzyme from Mycobacterium abscessus was found to be poorly inhibited by these piperidinol compounds, highlighting significant differences in the active site compared to other mycobacterial NATs. researchgate.net

Modulation of Pain Pathways via Opioid-Independent and Central Mechanisms

Certain analogues of 4-phenyl-4-piperidinol have demonstrated significant analgesic effects that are mediated through central pathways. researchgate.netresearchgate.net Notably, studies have indicated that the pain-relieving action of some of these compounds occurs via opioid-independent systems. researchgate.netresearchgate.net In experimental models, the analgesic efficacy of specific derivatives was not blocked by naloxone, a classic opioid receptor antagonist, providing strong evidence for a non-opioid mechanism of action. researchgate.net This suggests that these compounds modulate nociceptive signaling in the central nervous system through pathways distinct from the traditional opioid receptors (μ, δ, and κ). researchgate.netresearchgate.netpainphysicianjournal.com

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in pain and inflammation. hospitalpharmacyeurope.com COX-2 is rapidly induced in response to tissue injury and inflammatory stimuli, both peripherally at the site of injury and centrally in the spinal cord. hospitalpharmacyeurope.com This central upregulation of COX-2 in dorsal horn neurons contributes to central sensitization, a phenomenon of heightened pain sensitivity. hospitalpharmacyeurope.com

Research into the anti-inflammatory and analgesic mechanisms of piperidinol compounds has explored their interaction with the COX pathway. One study investigated the effects of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride on cyclooxygenase activities in an animal model of inflammation. tandfonline.com The central expression of COX-2 and its production of prostaglandins (B1171923) like PGE2 are known to enhance neurotransmitter release and sensitize neurons in pain pathways. hospitalpharmacyeurope.comnih.gov While direct, conclusive evidence detailing the specific role of COX-2 inhibition in the analgesic effect of this compound analogues is still developing, the known involvement of central COX-2 in pain modulation makes it a plausible pathway for the observed opioid-independent analgesic effects. researchgate.nethospitalpharmacyeurope.comnih.gov The ability of a compound to penetrate the blood-brain barrier and inhibit central COX-2 is considered important for relieving certain types of severe pain. hospitalpharmacyeurope.com

Table 2: Summary of Mechanistic Findings This table summarizes the key pharmacological mechanisms discussed in the article.

| Mechanism Category | Specific Mechanism | Key Findings | Reference |

|---|---|---|---|

| Enzyme Inhibition | Prodrug activation to Phenyl Vinyl Ketone (PVK) | Piperidinols undergo β-elimination to form a reactive PVK intermediate. | researchgate.net, plos.org, researchgate.net |

| Covalent modification of NAT | The PVK intermediate forms a covalent adduct with the active site cysteine (Cys70) of the NAT enzyme. | researchgate.net, plos.org, nih.gov | |

| Irreversible Inhibition Kinetics | Inhibition is time-dependent and irreversible, as analyzed by the Kitz and Wilson model. | nih.gov, ox.ac.uk, researchgate.net | |

| Pain Modulation | Opioid-Independent Analgesia | Analgesic effects are maintained in the presence of the opioid antagonist naloxone. | researchgate.net |

| Central Nervous System Action | Compounds act on centrally mediated pain pathways. | researchgate.net, researchgate.net |

Potential Role of GABAergic System Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, and its modulation is a key strategy for treating various neurological and psychiatric disorders. if-pan.krakow.pl The activity of GABA in the synaptic cleft is regulated by GABA transporters (GATs), which are responsible for its reuptake into neurons and glial cells. if-pan.krakow.pl Research into certain 4-piperidinol analogues has suggested a potential link to this system.

Studies on a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives indicated that their analgesic effects might be mediated, in part, through the GABAergic system. google.com While the precise mechanism was not fully elucidated in the study, it points towards a possible interaction between these piperidinol structures and components of GABAergic signaling. Further investigation is required to determine if this involves direct receptor binding or modulation of GABA transporters. Some research has noted that certain piperidinol derivatives can interact with sites associated with GABA, suggesting a potential area for future exploration. ebi.ac.uk

Mechanisms of Cytotoxicity in Cancer Cell Lines

Analogues of 3-phenyl-3-piperidinol, specifically a class of Mannich bases known as 3-aroyl-4-aryl-1-isopropylamino-4-piperidinols, have been a subject of interest for their cytotoxic properties. tandfonline.com The cytotoxic activities of these compounds are often attributed to the presence of an α,β-unsaturated ketone moiety. tandfonline.com This structural feature can be inherently part of the molecule or can be formed in vivo following a deamination process. tandfonline.com These reactive ketones are known to be alkylating agents that can interact with cellular components, leading to cell death. researchgate.net

Comparative Analysis of Cytotoxic Potency in Specific Cell Models

The cytotoxic effects of several 3-aroyl-4-aryl-1-isopropylamino-4-piperidinol analogues have been evaluated against human cancer cell lines, primarily the human hepatoma (Huh7) and breast cancer (T47D) lines. tandfonline.com In these studies, the potency of the synthesized compounds was often compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).

Several analogues demonstrated significantly higher cytotoxic potency than 5-FU against the Huh7 cell line. tandfonline.comtandfonline.com For instance, compounds designated as 2a, 2c, 2f, and 3 were found to be 3.1, 3.8, 4.6, and 3.2 times more potent than 5-FU, respectively. tandfonline.comtandfonline.comnih.gov However, all tested compounds in this series showed lower cytotoxic activity against the T47D breast cancer cell line compared to 5-FU. tandfonline.comnih.gov

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Piperidinol Analogues This table is interactive. You can sort and filter the data.

| Compound | R | R' | Huh7 IC₅₀ (µM) | T47D IC₅₀ (µM) | Potency vs. 5-FU (Huh7) |

|---|---|---|---|---|---|

| 2a | H | H | 9.0 | 44 | 3.1x |

| 2b | CH₃ | H | 95 | >100 | 0.3x |

| 2c | OCH₃ | H | 7.3 | 36 | 3.8x |

| 2d | Cl | H | 18 | 75 | 1.5x |

| 2e | F | H | 13 | 50 | 2.1x |

| 2f | Br | H | 6.0 | 30 | 4.6x |

| 2g | NO₂ | H | 21 | 48 | 1.3x |

| 3 | - | 2-thienyl | 8.7 | 40 | 3.2x |

| 5-FU | - | - | 27.8 | 22 | - |

Data sourced from a study on 3-aroyl-4-aryl-1-isopropylamino-4-piperidinols. tandfonline.comtandfonline.com

Influence of Chemical Modifications on Cytotoxic Mechanisms

Chemical modifications to the aryl groups on the piperidinol scaffold have a profound impact on cytotoxic potency. tandfonline.com A comparative analysis of analogues tested against the Huh7 cell line reveals a clear structure-activity relationship.

The substitution on the 4-aryl ring (R position in Table 1) significantly alters activity. An unsubstituted phenyl group (compound 2a) confers potent activity. tandfonline.com Introducing an electron-donating methoxy (B1213986) group (2c) or a large, electron-withdrawing bromo group (2f) at the para-position resulted in the most potent compounds in the series. tandfonline.comtandfonline.com Compound 2f, with a 4-bromophenyl substituent, was 24.7 times more cytotoxic against Huh7 cells than its corresponding mono-Mannich base precursor. tandfonline.comtandfonline.com In contrast, a methyl group (2b) led to a dramatic decrease in cytotoxicity. tandfonline.com

These findings suggest that electronic and steric factors of the substituents play a critical role in the cytotoxic mechanism, likely by influencing the reactivity of the core molecule or its interaction with biological targets. tandfonline.com

General Enzyme Inhibition Studies

Analogues of 3-phenyl-3-piperidinol have been investigated for their ability to inhibit various enzymes, reflecting a broader pharmacological interest beyond cytotoxicity.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostanoids, which are mediators of inflammation and pain. mdpi.com The enzyme exists in two primary isoforms, the constitutive COX-1 and the inducible COX-2, which is upregulated during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs. rsc.org

Research into certain 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives has suggested that their pharmacological effects may be linked to the inhibition of the COX-2 pathway. google.com This indicates that the piperidinol scaffold could be a valuable starting point for developing agents that target inflammation through COX-2 inhibition.

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). nih.gov Its inhibition leads to increased intracellular cAMP levels, which has anti-inflammatory effects. nih.gov PDE4 is considered a major therapeutic target for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov While various heterocyclic compounds have been developed as PDE4 inhibitors, no specific studies directly linking this compound analogues to PDE4 inhibition were identified in the reviewed literature. However, other piperidine-containing structures have been explored for this activity. nih.govdrugbank.com

Human Carbonic Anhydrase (hCA) Isoenzyme Inhibition

Analogues of this compound have been investigated for their inhibitory effects on various isoenzymes of human carbonic anhydrase (hCA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The inhibition of these enzymes has therapeutic potential in several disorders. nih.govresearchgate.net

Studies on hydrazone derivatives containing a piperidine (B6355638) moiety have demonstrated notable inhibitory activity against cytosolic isoforms hCA I and hCA II. selcuk.edu.tr A series of N,N′-bis[(1-aryl-3-piperidine-1-yl)propylidene]hydrazine dihydrochlorides (P-series) were synthesized and evaluated. selcuk.edu.tr The results showed that these compounds effectively inhibited both hCA I and hCA II, with some derivatives showing more potent inhibition than the standard reference compound, acetazolamide (B1664987) (AZA). selcuk.edu.tr For instance, compound P4 (N,N′-bis[1-(4-hydroxyphenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride) exhibited strong inhibition against both isoforms. selcuk.edu.tr

Similarly, isatin (B1672199) Mannich bases incorporating a piperidin-1-yl methyl group (P1 ) showed potent, nanomolar-level inhibition of both hCA I and hCA II, with inhibitory effects more powerful than acetazolamide. tandfonline.com The data indicated that these compounds were particularly effective against the hCA II isoform. tandfonline.com

The inhibitory action of these compounds is linked to the interaction of the molecule with the zinc ion in the active site of the enzyme, a mechanism common to many CA inhibitors. researchgate.net The structural features of the piperidine-containing analogues play a crucial role in determining their binding affinity and inhibitory potency. nih.gov

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Source |

|---|---|---|---|

| P1 (Isatin Mannich Base) | 8.63 ± 2.05 | 5.02 ± 1.07 | tandfonline.com |

| P4 (Hydrazone derivative) | 344 ± 64 | 327 ± 80 | selcuk.edu.tr |

| P7 (Hydrazone derivative) | 491 ± 117 | 475 ± 93 | selcuk.edu.tr |

| Acetazolamide (Reference) | 57600 | 8.29 ± 1.38 | selcuk.edu.trtandfonline.com |

Acetylcholinesterase (AChE) Enzyme Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in managing conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. researchgate.net Analogues of 3-Phenyl-3-piperidinol have been a subject of interest for their potential to inhibit AChE.

Research into N,N′-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides, which include a piperidine series (P-series), revealed excellent inhibitory activity against AChE. selcuk.edu.tr The entire P-series of compounds demonstrated more potent inhibition than the reference standard, tacrine. selcuk.edu.tr The most effective compound from this series was P7 (N,N′-bis[1-(4-fluorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride), which showed a Ki value significantly lower than tacrine. selcuk.edu.tr

Furthermore, isatin Mannich bases with a piperidine functional group (P1 ) also exhibited very impressive inhibition profiles against AChE, with Ki values in the sub-nanomolar range, indicating a more powerful inhibitory effect than the reference compound. tandfonline.com The design of these molecules allows for specific interactions within the active site of the AChE enzyme, leading to potent inhibition. tandfonline.com

| Compound | AChE Ki (nM) | Source |

|---|---|---|

| P1 (Isatin Mannich Base) | 0.75 ± 0.30 | tandfonline.com |

| P4 (Hydrazone derivative) | 128 ± 36 | selcuk.edu.tr |

| P7 (Hydrazone derivative) | 66 ± 20 | selcuk.edu.tr |

| Tacrine (Reference) | 358 ± 72 | selcuk.edu.tr |

Receptor Interaction Profiles and Ligand Binding Studies

Dopamine (B1211576) Transporter (DAT) Inhibition Mechanisms

The dopamine transporter (DAT) is a primary target for psychostimulants and a key area of research for developing treatments for substance abuse. nih.gov Analogues of 3-phenyl-piperidinol, particularly those related to phencyclidine (PCP) and cocaine, have been extensively studied for their interaction with DAT. nih.govacs.org These compounds typically act by binding to the transporter, which inhibits the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration. acs.org

Studies on 3-phenyltropane analogues, which share structural similarities, have provided significant insights. The binding affinity for monoamine transporters is highly dependent on the substituents on the 3β-phenyl ring. nih.gov For instance, the compound 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) was found to have a high binding affinity for DAT (IC50 = 2.5 nM). nih.gov This highlights the importance of specific substitutions on the phenyl ring for potent DAT interaction.

| Compound | DAT Binding Affinity (IC50 or Ki, nM) | Source |

|---|---|---|

| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester (7a) | 6.5 (IC50) | nih.gov |

| Compound 8i | 2.5 (IC50) | nih.gov |

| BTCP (1) | 23 ± 2 (Ki) | acs.org |

| Metabolite 3 (cis-3-hydroxycyclohexyl BTCP) | 24 ± 2 (Ki) | acs.org |

| Metabolite 5 (trans-4-hydroxycyclohexyl BTCP) | 20 ± 2 (Ki) | acs.org |

| Cocaine | 251 ± 22 (Ki) | acs.org |

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

Phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine, is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. rndsystems.com It exerts its effects by binding to a specific site within the ion channel of the NMDA receptor complex, thereby blocking the channel and preventing the influx of calcium ions. rndsystems.comscialert.net

Structure Activity Relationship Sar and Structural Insights of 3 Phenyl 3 Piperidinol Hcl Derivatives

Elucidation of Key Pharmacophoric Elements within the Piperidinol Scaffold

The 3-phenyl-3-piperidinol scaffold is a foundational structure for a variety of biologically active compounds. nih.gov SAR studies have identified several key pharmacophoric elements that are crucial for their activity:

The Piperidine (B6355638) Ring : This six-membered nitrogen-containing heterocycle is a common feature in many pharmaceuticals and natural alkaloids. mdpi.com Its conformation and the substituents attached to it significantly influence the molecule's interaction with biological targets. mdpi.comnih.gov

The Phenyl Group : The presence of a phenyl ring attached to the piperidine core is a determining factor for the biological activity of these derivatives. researchgate.net The position and nature of substituents on this aromatic ring can modulate the compound's properties. researchgate.net

The Hydroxyl Group : The hydroxyl group on the piperidine ring is another critical element. researchgate.net Its position and stereochemistry can affect binding affinity and functional activity at various receptors. researchgate.netresearchgate.net For instance, hydroxylation of phencyclidine (PCP) derivatives generally decreases their activity in inhibiting PCP binding. researchgate.net

The Nitrogen Atom : The nitrogen atom within the piperidine ring is a key basic center that can be protonated at physiological pH, allowing for ionic interactions with biological targets. The substituent attached to this nitrogen atom also plays a significant role in determining the pharmacological profile.

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

Modifying the substituents on the 3-phenyl-3-piperidinol scaffold has profound effects on the pharmacological potency and selectivity of the resulting derivatives.

The introduction of halogen atoms onto the benzene (B151609) ring of 3-phenyl-3-piperidinol derivatives significantly impacts their biological activity. The nature, position, and number of halogen substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with target receptors. libretexts.orgmsu.edu

Type of Halogen : The electronegativity and size of the halogen atom are important factors. For instance, in a series of antimycobacterial piperidinol analogues, a fluorine atom was associated with lower activity compared to the larger iodine atom. nih.gov The order of reactivity for halogenated benzene rings in electrophilic substitution is F > Cl > Br > I, which is related to their electronegativity. libretexts.org

Position of Substitution : The position of the halogen on the phenyl ring is critical. Ortho-substitution on the phenyl ring has been shown to be important for potent anti-mycobacterial activity. nih.gov

Multiple Halogen Substitutions : The presence of multiple halogen substituents can also modulate activity. For example, a second ortho-chlorine substitution on the benzene ring of a piperidinol derivative led to a decrease in biological activity, possibly due to unfavorable steric interactions that disrupt key π-π stacking interactions with the target. nih.gov

The following table summarizes the effect of halide substitution on the antimycobacterial activity of some piperidinol derivatives:

| Compound | Substituent on Benzene Ring | Biological Activity |

| FMD-3 | ortho-Fluoro | Less Active |

| FMD-88 | ortho-Iodo | More Active |

| FMD-94 | di-ortho-Chloro | Decreased Activity |

Data sourced from reference nih.gov

The introduction of an acetophenone (B1666503) moiety or other terminal ring systems as substituents on the piperidine nitrogen can significantly influence the pharmacological properties of 3-phenyl-3-piperidinol derivatives.

Acetophenone Substituents : SAR studies on a series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives revealed that different acetophenone substituents could be responsible for their analgesic activity. scispace.com For instance, some acetophenone-derived Mannich bases have been investigated for their cytotoxic effects. mdpi.com

Other Terminal Rings : The nature of the terminal ring system is also a key determinant of activity. In one study, replacing a uracil (B121893) moiety with a coumarin (B35378) moiety in a 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative resulted in a complete loss of analgesic activity. scispace.com In another series, connecting an oxane ring to the piperidine via an ethyl bridge led to a compound with pronounced analgesic effects, comparable to the standard, morphine. scispace.com However, replacing the ethyl linkage with other spacers like -CO-(CH2)2-, -CO-(CH2)3-, or –O-(CH2)3- led to a decrease in analgesic activity. scispace.com

The table below illustrates the impact of different terminal ring substituents on the analgesic activity of certain 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives:

| Compound | Terminal Ring System | Linker | Analgesic Activity |

| 1 | Uracil | - | Significant |

| 2 | Coumarin | - | Inactive |

| 3 | Oxane | Ethyl | Most Pronounced |

| - | - | -CO-(CH2)2- | Decreased |

| - | - | -CO-(CH2)3- | Decreased |

| - | - | –O-(CH2)3 | Decreased |

Data sourced from reference scispace.com

Stereochemical Influences on Biological Activity and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity and receptor binding of 3-phenyl-3-piperidinol derivatives. The specific orientation of substituents can dramatically affect how a molecule interacts with its biological target.

For instance, in a study of ifenprodil (B1662929) analogs, which are N-methyl-D-aspartate (NMDA) receptor antagonists, the stereoisomers showed differing potencies. The (1S,2S)-(+)-threo stereoisomer of traxoprodil (B148271) was found to be less potent at the α1 adrenergic receptor compared to the (1R,2R)-(−)-threo compound, which guided further development of compounds with the (1R,2R) stereochemistry. nih.gov

The position of substitution on the piperidine ring also has significant stereochemical implications. A substituent at the 3-position creates a different spatial arrangement compared to a 2-position substitution, which can influence reactivity and selectivity in asymmetric synthesis and alter binding to biological targets. vulcanchem.com

Conformational Analysis and its Correlation with Biological Activity

The conformation of 3-phenyl-3-piperidinol derivatives, which refers to the spatial arrangement of atoms that can be changed by rotation around single bonds, is crucial for their biological activity. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a receptor is often a prerequisite for its pharmacological effect.

Studies on phencyclidine and its derivatives have shown that the preferential conformation of the molecule is critical for its activity. Molecules that can more easily adopt a conformation with an axial phenyl group and an equatorial piperidine ring are generally more active. researchgate.net Rigidifying the molecule, even in the most active conformation, can lead to a loss of activity. researchgate.net

Furthermore, the orientation of substituents on the piperidine ring is influenced by conformational factors. For example, in 4-piperidinol derivatives, the hydroxyl group often preferentially adopts an equatorial position to minimize steric strain and to participate in hydrogen bonding. The N-substituent, such as a phenethyl group, can extend perpendicular to the piperidine ring, creating a T-shaped molecular geometry that influences intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is crucial in drug discovery for screening virtual libraries and for proposing the binding mode of a ligand, which can guide further optimization. nih.govnih.gov For derivatives of the 3-phenyl-3-piperidinol scaffold, docking studies have been instrumental in elucidating potential mechanisms of action.

For instance, docking studies on analogous 4-(4'-bromophenyl)-4-piperidinol derivatives have been performed to investigate their interaction with targets like the opioid receptor and acetylcholinesterase (AChE). researchgate.netsciforum.net In one study, the most active analgesic compound, a phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol, was docked into the opioid receptor's active site. researchgate.net The analysis revealed specific interactions, such as a bond between the oxygen of the ligand's nitro group and the amino group of an arginine residue (ARG 573), with a calculated distance of 1.2563 Å. researchgate.net

The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com Key interactions typically observed for this scaffold include hydrogen bonds involving the piperidinol hydroxyl group, hydrophobic interactions from the phenyl ring, and potential ionic interactions if the piperidine (B6355638) nitrogen is protonated. researchgate.net

Table 1: Example of Molecular Docking Data for a Piperidinol Derivative

| Target Protein | Ligand Derivative | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|---|---|

| Opioid Receptor | PD3 (phenacyl derivative) | ARG 573 | Not specified in source | Hydrogen Bond |

| Acetylcholinesterase (PDB: 4EY7) | AB11 (derivative) | Not specified in source | Not specified in source | Not specified in source |

| Monoamine Oxidase-B (PDB: 2V5Z) | AB11 (derivative) | Not specified in source | Not specified in source | Not specified in source |

Data is illustrative of studies on similar scaffolds. researchgate.netsciforum.net

Pharmacophore Development and Virtual Screening for Novel Scaffolds

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. dergipark.org.trresearchgate.net Pharmacophore models are developed from a set of active ligands or from the ligand-binding site of a protein and are widely used in virtual screening to identify new compounds with potential biological activity. dergipark.org.trnih.gov

For the 3-phenyl-3-piperidinol scaffold, a pharmacophore model would typically include the following features:

A Hydrogen Bond Acceptor/Donor: Represented by the hydroxyl group at the 3-position.

A Hydrophobic/Aromatic Feature: Corresponding to the phenyl ring.

A Positive Ionizable Feature: The piperidine nitrogen, which is protonated at physiological pH, can engage in ionic interactions.

Excluded Volumes: To define the spatial constraints of the binding pocket.

Once developed, this 3D pharmacophore model serves as a query for screening large compound databases. arxiv.orgui.ac.id Molecules from the database that match the pharmacophore's features and spatial constraints are selected as hits for further investigation, such as molecular docking or in vitro testing. dergipark.org.tr This approach has been successfully applied to identify novel inhibitors for various targets using scaffolds with similar core features. nih.gov The integration of pharmacophore modeling with molecular dynamics simulations can enhance the models by accounting for ligand flexibility. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. scienceforecastoa.comjopir.in The goal of QSAR is to predict the activity of new, unsynthesized compounds based on their physicochemical properties. epa.gov

For a series of 3-phenyl-3-piperidinol analogs, a QSAR study would involve calculating various molecular descriptors for each compound. These descriptors fall into several categories:

Hydrophobic: Such as the logarithm of the partition coefficient (logP), which describes lipophilicity.

Electronic: Parameters like Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring.

Steric: Descriptors such as molar refractivity (MR) or Taft steric parameters (Es), which relate to the size and shape of the molecule.

A mathematical model, often using linear regression or machine learning algorithms, is then generated to link these descriptors to the observed biological activity (e.g., IC₅₀). scienceforecastoa.com For example, a QSAR study on hypotensive piperazine (B1678402) derivatives, which share structural similarities with piperidines, revealed that resonance and hydrophobic parameters of aryl substituents were crucial for their activity. nih.gov Such studies indicate that for 3-phenyl-3-piperidinol derivatives, modifications to the phenyl ring and the N-substituent would likely have a significant impact on activity, a hypothesis that can be quantitatively modeled and tested using QSAR. epa.govnih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Conformation

Spectroscopic techniques are indispensable for confirming the identity, structure, and conformation of 3-Phenyl-3-piperidinol HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. ethernet.edu.etescholarship.org Both ¹H and ¹³C NMR are routinely used to confirm the structure of piperidinol derivatives. sciengine.comacs.org

In the ¹H NMR spectrum of a 3-phenyl-3-piperidinol derivative, characteristic signals would include:

Multiplets in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the protons of the phenyl group.

Signals for the piperidine ring protons, which often appear as complex multiplets in the aliphatic region (~1.5-3.5 ppm).

A signal for the hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the 3-phenyl-3-piperidinol core, expected signals would include:

Signals for the aromatic carbons of the phenyl group (~125-145 ppm).

A signal for the quaternary carbon C3 bearing the phenyl and hydroxyl groups (~70-80 ppm).

Signals corresponding to the carbons of the piperidine ring (~20-60 ppm).

Conformational analysis of 3-piperidinol derivatives can also be performed using NMR, examining coupling constants and the effects of hydrogen bonding on chemical shifts to determine the preferred conformation of the piperidine ring, which is typically a chair form. acs.org

Table 2: Representative NMR Data for a Substituted 3-Piperidinol Scaffold

| Nucleus | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.20–7.41 | Phenyl group protons (multiplet) |

| ¹H | ~4.1 | H-3 proton (methine adjacent to OH) |

| ¹H | ~3.0-3.8 | H-2, H-6 protons (adjacent to nitrogen) |

| ¹H | ~1.6-2.4 | H-4, H-5 protons (piperidine ring methylene) |

| ¹³C | 126–143 | Phenyl group carbons |

| ¹³C | ~70 | C-3 (carbon bearing OH and Ph) |

| ¹³C | ~45-60 | C-2, C-6 (carbons adjacent to nitrogen) |

| ¹³C | ~20-40 | C-4, C-5 (piperidine ring methylene (B1212753) carbons) |

Data is generalized from related structures. sciengine.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. unl.edunist.gov

For this compound, electrospray ionization (ESI) mass spectrometry would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The m/z value of this ion allows for the confirmation of the compound's molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, further confirming the elemental composition. sciengine.com

Studies on related piperidinols have used ESI-MS to confirm the identity of synthesized compounds and to study their interactions with proteins. plos.orgnih.gov For example, in a study of piperidinol inhibitors of arylamine N-acetyltransferase, MS was used to analyze the protein-ligand complex, revealing covalent adduct formation. plos.orgresearchgate.net The mass difference between the enzyme alone and the enzyme-inhibitor complex corresponded to the mass of the reactive fragment derived from the piperidinol. plos.orgresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. liverpool.ac.ukhud.ac.uk It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of a molecule's absolute stereochemistry and solid-state conformation. rsc.org

Biochemical Pathways and Cellular Targets

Metabolic Transformations and Biotransformation Pathways of Piperidinol Compounds

The biotransformation of piperidinol compounds, which are alicyclic amines, generally involves several key enzymatic reactions aimed at increasing their water solubility to facilitate excretion. These pathways are analogous to those observed for other phenylpiperidine derivatives and are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govpainphysicianjournal.comresearchgate.net

Hydroxylation is a common metabolic pathway for piperidine-containing molecules, occurring on both the piperidine (B6355638) ring and the phenyl group. researchgate.netmuni.cz This process introduces a hydroxyl group, rendering the molecule more polar.

N-dealkylation is another significant metabolic route for piperidinol compounds that are substituted at the nitrogen atom. nih.govuomus.edu.iq This reaction involves the cleavage of the N-C bond, leading to the formation of a lower-order amine and an aldehyde or ketone. nih.gov For instance, the metabolism of the phenylpiperidine derivative fentanyl, mainly by CYP3A4, involves N-dealkylation. nih.govpainphysicianjournal.com This process can either lead to inactivation and excretion or, in some cases, produce active metabolites. nih.gov The N-dealkylation of secondary amines proceeds via a carbinolamine intermediate. uomus.edu.iq

Table 1: Key Metabolic Reactions for Piperidinol Scaffolds

| Metabolic Reaction | Description | Resulting Metabolite |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine or phenyl ring. | More polar, hydroxylated derivative. |

| N-Dealkylation | Cleavage of an alkyl group from the piperidine nitrogen. | A lower order amine and an aldehyde/ketone. |

| N-Oxidation | Oxidation of the nitrogen atom in the piperidine ring. | Formation of an N-oxide. |

| Amide Hydrolysis | Cleavage of an amide bond, if present in a derivative. | A carboxylic acid and an amine. |

This table provides a generalized overview of metabolic pathways for piperidinol-containing compounds based on established biotransformation reactions for related structures.

For derivatives of 3-Phenyl-3-piperidinol that contain an amide functional group, amide hydrolysis can occur, although it generally requires more stringent conditions than the hydrolysis of esters. pressbooks.pubmasterorganicchemistry.com This reaction, which can be catalyzed by acids or bases, results in the cleavage of the amide bond to yield a carboxylic acid and an amine. masterorganicchemistry.comlibretexts.orgchemguide.co.uklibretexts.org

Identification of Intracellular Targets in Pathogenic Organisms (e.g., Mycobacteria)

Piperidinol-containing compounds have demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis. nih.gov The identification of their specific intracellular targets has been a key area of research, crucial for understanding their anti-mycobacterial effects.

One of the primary targets identified for a piperidinol-containing molecule, termed PIPD1, is MmpL3. nih.gov MmpL3 is an essential inner membrane transporter in M. tuberculosis responsible for the translocation of trehalose (B1683222) monomycolate, a key precursor for the synthesis of the mycobacterial cell wall's mycolic acids. nih.gov Inhibition of MmpL3's flippase activity disrupts the cell wall biosynthesis, leading to bactericidal effects. nih.gov

Another potential target for piperidinol derivatives is the mycobacterial N-acetyltransferase (NAT) enzyme. nih.govdntb.gov.ua The nat (B4201923) gene has been shown to be important for the survival of mycobacteria within macrophages, and its deletion can lead to decreased mycolate content in the cell wall. nih.gov

The identification of MmpL3 as a target for piperidinol compounds was achieved through chemical-genetic approaches. nih.govmdpi.com This involved generating spontaneous resistant mutants of M. tuberculosis by exposing them to the piperidinol compound. nih.govnih.gov Subsequent whole-genome sequencing of these resistant mutants revealed single nucleotide polymorphisms (SNPs) predominantly in the mmpL3 gene. nih.gov This method of pairing whole-cell screening with genomic analysis of resistant mutants is a powerful tool for unbiased target discovery. nih.govresearchgate.net The contribution of these identified mutations to the resistance phenotype is often confirmed by introducing the specific point mutations back into the susceptible parental strain. nih.gov

Table 2: Identified and Potential Targets of Piperidinol Compounds in Mycobacterium tuberculosis

| Target | Function | Method of Identification |

|---|---|---|

| MmpL3 | Mycolic acid flippase involved in cell wall synthesis. | Whole-genome sequencing of resistant mutants, SNP analysis. nih.gov |

| NAT | N-acetyltransferase, potentially involved in cell wall maintenance and intracellular survival. | Biochemical studies and inhibitory assays. nih.govdntb.gov.ua |

Enzyme Kinetic Studies and Inhibition Mechanisms

Enzyme kinetics studies are fundamental to understanding how a compound affects the rate of an enzymatic reaction. khanacademy.orgyoutube.comkhanacademy.orglibretexts.org For piperidinol compounds that target enzymes, these studies help to elucidate the mechanism of inhibition.

Piperidinol analogues have been identified as inhibitors of the mycobacterial arylamine N-acetyltransferase (NAT) enzyme. dntb.gov.ua Time-dependent inhibition studies of the NAT enzyme from Mycobacterium marinum have demonstrated a covalent binding mechanism for these inhibitory piperidinol analogues. dntb.gov.ua This suggests that the inhibitor forms a stable, covalent bond with the enzyme, leading to its inactivation. rsc.orglibretexts.orgfiveable.mejackwestin.com

The inhibition of NAT by these compounds is thought to occur through a prodrug-like mechanism. dntb.gov.ua In this model, the piperidinol compound undergoes activation to form a highly reactive intermediate, phenyl vinyl ketone (PVK). dntb.gov.ua This reactive species then covalently modifies the enzyme, leading to its inhibition. dntb.gov.ua

Biochemical Interactions with Cellular Components (e.g., Cysteine Residues, Glutathione)

The electrophilic nature of intermediates formed from piperidinol compounds facilitates their interaction with nucleophilic cellular components. A key interaction identified is with cysteine residues within target proteins. dntb.gov.ua

The proposed phenyl vinyl ketone (PVK) intermediate, formed from the activation of inhibitory piperidinol analogues, selectively forms an adduct with a cysteine residue in the active site of the mycobacterial NAT enzyme. dntb.gov.ua Cysteine residues are often involved in catalysis and protein structure, and their modification can have significant functional consequences. nih.govresearchgate.netnih.gov The thiol group of cysteine is a potent nucleophile, making it susceptible to covalent modification by electrophilic compounds. mdpi.com

The interaction of these reactive intermediates is not limited to protein targets. They can also potentially react with low-molecular-weight thiols such as glutathione (B108866) (GSH), a key cellular antioxidant. The reaction with GSH would form a conjugate, which is a common mechanism for the detoxification of electrophilic species.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Phenyl-3-piperidinol HCl |

| Fentanyl |

| Phenyl vinyl ketone (PVK) |

| Trehalose monomycolate |

Applications in Medicinal Chemistry and Future Research Trajectories

3-Phenyl-3-piperidinol HCl as a Lead Scaffold for Novel Therapeutic Agents

The 3-phenyl-3-piperidinol framework, a key structural motif, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in various biologically active compounds. mdpi.comnih.gov This versatile structure serves as a foundational template for the design and synthesis of new therapeutic agents targeting a wide array of diseases. mdpi.comnih.gov The piperidine (B6355638) ring, a six-membered heterocycle containing nitrogen, is a common feature in many pharmaceuticals, and its derivatives exhibit a broad spectrum of biological activities. smolecule.commdpi.com

The strategic modification of the 3-phenyl-3-piperidinol scaffold has led to the development of compounds with diverse pharmacological profiles. For instance, derivatives of this scaffold have been investigated for their potential as antiviral, antibacterial, and analgesic agents. nih.govresearchgate.netscispace.com The adaptability of the phenyl and piperidinol moieties allows for systematic structural alterations to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Research has demonstrated that even minor changes to this core structure can significantly impact biological activity. For example, the introduction of different substituents on the phenyl ring or modifications to the piperidine nitrogen can lead to compounds with enhanced efficacy or novel mechanisms of action. nih.govtandfonline.com This adaptability makes the 3-phenyl-3-piperidinol scaffold a valuable starting point for drug discovery campaigns aimed at identifying new treatments for conditions ranging from infectious diseases to neurological disorders. cymitquimica.comnih.gov

Table 1: Examples of Therapeutic Areas Explored with 3-Phenyl-3-piperidinol Derivatives

| Therapeutic Area | Target/Application | Key Findings |

| Antiviral | HIV-1, HSV-1, CVB-2 | Certain derivatives showed moderate protective effects against specific viruses. nih.govresearchgate.net |

| Antitubercular | Mycobacterium tuberculosis | Piperidinol derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter for mycolic acid. nih.govnih.govnih.gov |

| Analgesic | Pain models | Some analogues have demonstrated significant analgesic efficacy. scispace.comthieme-connect.com |

| Anticancer | Human hepatoma and breast cancer cell lines | Certain derivatives exhibited higher cytotoxic potency than the reference compound 5-FU against Huh7 cells. tandfonline.com |

| Neurological Disorders | Dopamine (B1211576) and Serotonin Receptors | The scaffold is present in compounds designed to target CNS receptors. nih.gov |

Strategies for Overcoming Resistance Mechanisms in Target Organisms

The emergence of drug resistance in pathogens and cancer cells is a major challenge in modern medicine. nih.govnih.gov The 3-phenyl-3-piperidinol scaffold offers a platform for developing novel agents that can circumvent or overcome these resistance mechanisms. researchgate.net

One key strategy involves designing derivatives that target novel cellular pathways or have multiple mechanisms of action. For example, in the context of tuberculosis, piperidinol-containing molecules have been shown to inhibit the MmpL3 transporter, which is essential for the formation of the mycobacterial cell wall. nih.govnih.gov This target is distinct from those of many existing anti-tubercular drugs, suggesting that these compounds could be effective against drug-resistant strains. researchgate.netresearchgate.net

Another approach is to develop compounds that can bypass common resistance mechanisms, such as drug efflux pumps. mdpi.com The structural flexibility of the 3-phenyl-3-piperidinol scaffold allows for the optimization of physicochemical properties, such as lipophilicity and molecular size, to potentially reduce recognition and transport by these pumps. mdpi.com

Furthermore, some research focuses on developing agents that can re-sensitize resistant organisms to existing therapies. This can be achieved by inhibiting pathways that contribute to resistance or by acting synergistically with other drugs. oaepublish.comfrontiersin.org The development of piperidinol derivatives is an active area of research aimed at addressing the urgent need for new therapies to combat drug-resistant infections and diseases. nih.gov

Development of Advanced Analytical Methodologies for Compound Detection and Quantification in Research Models

The accurate detection and quantification of this compound and its derivatives in biological matrices are crucial for preclinical and research studies. A variety of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (LC-MS) for highly sensitive and selective analysis. google.comambeed.com This combination allows for the separation of the parent compound from its metabolites and other endogenous substances, followed by precise mass-based detection and quantification. google.commdpi.com Different HPLC methods, including those with UV detection, have been developed for both qualitative and quantitative analysis of piperidine-based compounds. scribd.com

Gas Chromatography (GC), also frequently paired with mass spectrometry (GC-MS), is another powerful tool for the analysis of these compounds, particularly for volatile derivatives or after appropriate sample preparation. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the structural elucidation and characterization of newly synthesized 3-phenyl-3-piperidinol derivatives. scispace.comtandfonline.com It provides detailed information about the molecular structure, which is essential for confirming the identity of the synthesized compounds. tandfonline.com

Other analytical methods that may be employed include:

Thin-Layer Chromatography (TLC): A simple and rapid technique for monitoring reaction progress and assessing sample purity. google.com

Capillary Electrophoresis (CE): An alternative separation technique that can be used for the analysis of charged species. scribd.com

Spectrophotometric methods: These can be used for quantification, particularly in the context of in vitro assays. repec.org

The development of these analytical methodologies is essential for understanding the pharmacokinetics, metabolism, and distribution of 3-phenyl-3-piperidinol-based compounds in research models, thereby supporting their advancement as potential therapeutic agents. dtu.dkscispace.com

Interdisciplinary Approaches in Piperidinol Research: Bridging Synthesis, Biology, and Computation

The investigation of this compound and its analogues exemplifies a modern, interdisciplinary approach to drug discovery, integrating chemical synthesis, biological evaluation, and computational modeling.

Synthesis: Organic chemists are continually developing novel and efficient synthetic routes to create libraries of 3-phenyl-3-piperidinol derivatives. mdpi.comscispace.comtandfonline.com This includes the exploration of various reaction conditions and building blocks to generate structural diversity. tandfonline.comresearchgate.net

Biology: The synthesized compounds are then subjected to a battery of biological assays to determine their activity and mechanism of action. nih.govtandfonline.comnih.gov This can range from in vitro enzymatic assays and cell-based screens to in vivo studies in animal models of disease. nih.govscispace.comtandfonline.com For example, the antimycobacterial activity of piperidinol derivatives has been extensively studied against various strains of Mycobacterium tuberculosis. nih.govnih.govmdpi.com

Computation: Computational chemistry and molecular modeling play an increasingly important role in piperidinol research. sciforum.net Techniques such as molecular docking are used to predict how these compounds might bind to their biological targets, providing insights into the structure-activity relationships (SAR). nih.govsciforum.net These computational studies can help to rationalize experimental findings and guide the design of new, more potent, and selective analogues. nih.gov This iterative cycle of design, synthesis, and testing, informed by computational analysis, accelerates the drug discovery process.

This synergistic approach, where chemists, biologists, and computational scientists collaborate, is crucial for advancing our understanding of the therapeutic potential of the 3-phenyl-3-piperidinol scaffold and for the development of new medicines. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 3-Phenyl-3-piperidinol HCl in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or aerosols .

- Emergency Response : In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention. Avoid inducing vomiting if ingested—provide water and consult a poison control center .

- Ventilation : Ensure adequate airflow or local exhaust to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Temperature : Store at -20°C in tightly sealed, light-resistant containers to prevent degradation .

- Moisture Control : Use desiccants in storage containers to avoid hygroscopic effects, which may alter crystallinity or purity .

- Stability Monitoring : Periodically assess purity via HPLC or NMR (e.g., every 6 months) to detect decomposition .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Reductive Amination : React 3-piperidone derivatives with phenylmagnesium bromide under inert conditions, followed by HCl neutralization to yield the hydrochloride salt .

- Purification : Recrystallize the crude product using ethanol/water mixtures to achieve ≥98% purity, as verified by melting point analysis and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

Methodological Answer:

- Controlled Studies : Conduct accelerated stability tests at 40°C/75% RH for 1–3 months and compare degradation profiles (e.g., via HPLC peak area normalization) .